![molecular formula C13H26N2 B12088447 4-((Isopropyl(methyl)amino)methyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B12088447.png)
4-((Isopropyl(methyl)amino)methyl)bicyclo[2.2.2]octan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((Isopropyl(methyl)amino)methyl)bicyclo[222]octan-1-amine is a complex organic compound featuring a bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Isopropyl(methyl)amino)methyl)bicyclo[2.2.2]octan-1-amine typically involves multiple steps, starting from readily available precursors. One common method involves the cycloaddition reaction of cyclohexenones with electron-deficient alkenes, followed by further functionalization to introduce the isopropyl(methyl)amino group . The reaction conditions often include the use of organic bases and mild temperatures to achieve high yields and enantioselectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for maximizing yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-((Isopropyl(methyl)amino)methyl)bicyclo[2.2.2]octan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.
Reduction: Reduction reactions can remove oxygen-containing groups or reduce double bonds, affecting the compound’s stability and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce alkanes or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Applications De Recherche Scientifique
4-((Isopropyl(methyl)amino)methyl)bicyclo[2.2.2]octan-1-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.
Industry: Used in the development of new materials and catalysts for various industrial processes.
Mécanisme D'action
The mechanism by which 4-((Isopropyl(methyl)amino)methyl)bicyclo[2.2.2]octan-1-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and biochemical pathways. The compound’s bicyclic structure allows it to fit into unique binding sites, enhancing its specificity and potency .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.2.2]octane-1-carboxylates: These compounds share the bicyclic core structure but differ in functional groups and reactivity.
Bicyclo[2.2.2]octasilane: A silicon-containing analogue with unique electronic properties.
Uniqueness
4-((Isopropyl(methyl)amino)methyl)bicyclo[222]octan-1-amine stands out due to its specific functional groups and the resulting chemical and biological properties
Propriétés
Formule moléculaire |
C13H26N2 |
|---|---|
Poids moléculaire |
210.36 g/mol |
Nom IUPAC |
4-[[methyl(propan-2-yl)amino]methyl]bicyclo[2.2.2]octan-1-amine |
InChI |
InChI=1S/C13H26N2/c1-11(2)15(3)10-12-4-7-13(14,8-5-12)9-6-12/h11H,4-10,14H2,1-3H3 |
Clé InChI |
ITDQRKKEEWINBR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(C)CC12CCC(CC1)(CC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[2-methyl-3-(2-methyl-1,3-dioxolan-2-yl)propyl]carbamate](/img/structure/B12088366.png)


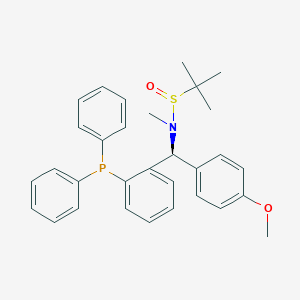

amine](/img/structure/B12088388.png)


![Methyl 2-methyl-1,5-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B12088394.png)
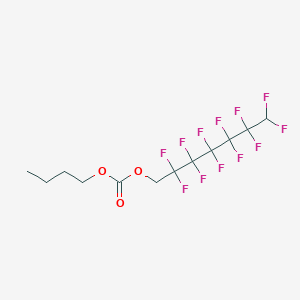
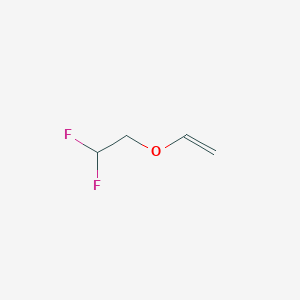
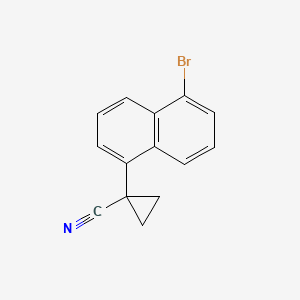
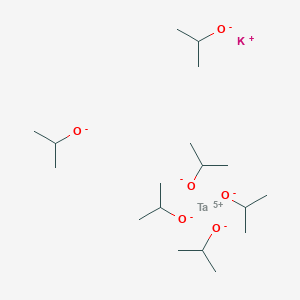
![Benzenesulfonamide, N-[2-(1,4-dihydro-4-oxo-2-quinazolinyl)phenyl]-4-methyl-](/img/structure/B12088443.png)
